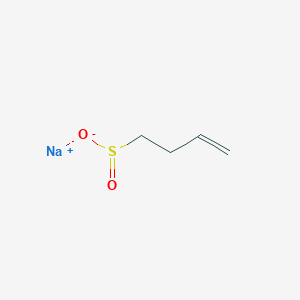![molecular formula C17H13FN6OS B2929266 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide CAS No. 1210604-37-7](/img/structure/B2929266.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrazine-2-carboxamide” is a complex organic compound that contains a thiazole and a triazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . These types of compounds have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones involves a series of reactions . The structures of these compounds were supported by FT-IR, 1HNMR, and Mass spectra . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1HNMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical shift of NH proton in one isomer is shifted downfields by 0.30 ppm as compared to another isomer which can be explained by intramolecular interactions .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C .Applications De Recherche Scientifique
Synthesis and Characterization
Innovative Synthesis Routes
Research has demonstrated novel synthesis routes for benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showing potential antiviral activities against influenza A virus (subtype H5N1) (Hebishy et al., 2020). This highlights a methodological interest in developing compounds with biological activities.
Characterization Techniques
Studies have employed a range of spectroscopic techniques for characterizing newly synthesized compounds, including mass spectroscopy, 1H nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and X-ray analysis, to elucidate their structures and potential for further pharmaceutical applications (Ledenyova et al., 2018).
Biological Activities
Antimicrobial and Antifungal Activities
Compounds containing pyrazole and triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Khobragade et al., 2010).
Anticancer Properties
Research into pyrazole and triazole derivatives has also included the synthesis and evaluation of their anticancer properties, with some compounds showing promise against various cancer cell lines, indicating the potential for developing novel anticancer therapies (Nagender et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit inhibitory activity againstTopoisomerase 1 (Top1) , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazole derivatives, it may interact with its target enzyme, possiblyTop1 , leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Given its potential inhibitory activity against top1 , it could impact the DNA replication and transcription pathways, leading to downstream effects on cell proliferation and survival.
Result of Action
If it indeed inhibits top1 , it could potentially lead to disruption of DNA replication and transcription, thereby affecting cell proliferation and survival.
Orientations Futures
The future directions for this compound could involve further studies to evaluate its potential biological activities and to optimize its synthesis process. The introduction of fluoro, chloro, and cyano groups at the p-position of phenyl alkynyl or pyridinyl alkynyl side chain has been shown to enhance their antifungal activity , suggesting potential avenues for future research.
Propriétés
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS/c18-12-3-1-2-11(8-12)15-22-17-24(23-15)13(10-26-17)4-5-21-16(25)14-9-19-6-7-20-14/h1-3,6-10H,4-5H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQQGVLUBXVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
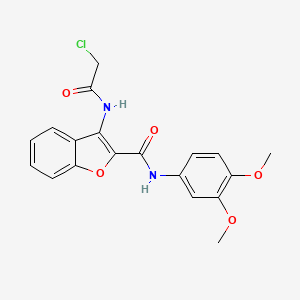
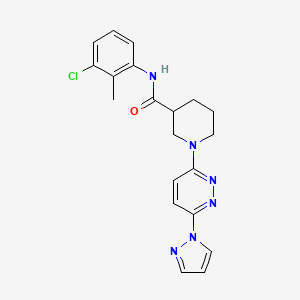
![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)
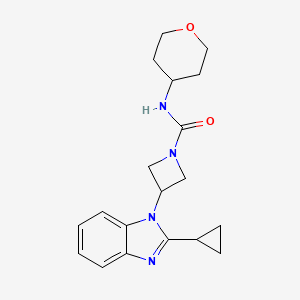
![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)

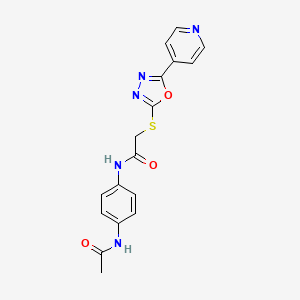
![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)
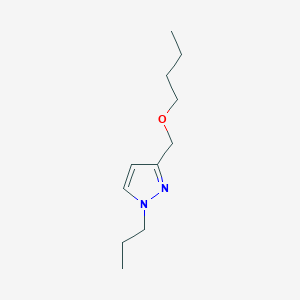
![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2929199.png)
![N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2929200.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
